Detiviciclovir

Prodrug Metabolism Hepatic Activation Molybdenum Hydroxylase

Studying AM188 pharmacology is constrained by its poor intestinal absorption. Detiviciclovir is the 6-deoxyguanosine prodrug engineered to overcome this limitation via hepatic molybdenum hydroxylase (aldehyde oxidase/xanthine oxidase) activation. • Enables oral bioavailability comparison of esterase-dependent vs. oxidase-dependent prodrug activation pathways. • High aqueous solubility (~28,310 mg/L) supports high-concentration IV/oral formulations. • Validated in isolated perfused rat liver (IPL) model: efficient conversion to sole metabolite AM188 with negligible biliary excretion.

Molecular Formula C9H13N5O2
Molecular Weight 223.23 g/mol
CAS No. 220984-26-9
Cat. No. B1194682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetiviciclovir
CAS220984-26-9
Molecular FormulaC9H13N5O2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO
InChIInChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13)
InChIKeyPIWJGZWZNOWIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Detiviciclovir (AM365, CAS 220984-26-9) Procurement Guide for Antiviral Research & Preclinical Development


Detiviciclovir (AM365, CAS 220984-26-9, C9H13N5O2, MW 223.23) is an experimental antiviral nucleoside analog specifically designed as a prodrug to overcome the poor intestinal absorption of its active metabolite, tiviciclovir (AM188) [1]. It is classified as a small molecule antiviral in the nucleoside analog class [2]. Originally developed by Zenyth Therapeutics, its clinical development for chronic hepatitis B virus (HBV) infection advanced to Phase II trials before being discontinued [3][4]. Detiviciclovir is primarily intended for in vitro and in vivo research applications to study the pharmacology of acyclic guanosine analogs .

Why Detiviciclovir (AM365) Cannot Be Substituted with Other Nucleoside Analogs


Detiviciclovir occupies a unique niche as a 6-deoxyguanosine prodrug specifically engineered to enhance the oral bioavailability of its active metabolite, tiviciclovir (AM188), an acyclic guanosine analog with inherent absorption limitations [1][2]. Unlike valacyclovir, a widely used L-valyl ester prodrug of acyclovir that relies on intestinal and hepatic esterases for activation [3], detiviciclovir is converted to AM188 via a distinct metabolic pathway primarily involving hepatic molybdenum hydroxylases (aldehyde oxidase and xanthine oxidase) [1]. This fundamental difference in prodrug design, activation mechanism, and target active metabolite (AM188 vs. acyclovir) renders simple substitution with other in-class compounds inappropriate for studies investigating this specific prodrug-activation axis or the pharmacology of AM188. Furthermore, its discontinued clinical development in HBV means it serves a distinct research purpose compared to approved analogs like entecavir or tenofovir, which are direct-acting HBV polymerase inhibitors [4].

Quantitative Evidence Guide for Differentiating Detiviciclovir (AM365) in Research Procurement


Detiviciclovir's Specific Prodrug Activation Mechanism Differentiates It from Ester-Based Prodrugs

Detiviciclovir (AM365) is specifically converted to its active metabolite, tiviciclovir (AM188), via hepatic molybdenum hydroxylases, a pathway distinct from the esterase-dependent activation of common prodrugs like valacyclovir [1]. In an isolated perfused rat liver (IPL) model, AM365 was metabolized to AM188, which was the sole metabolite detected and was not further biotransformed, demonstrating a clean and predictable activation pathway [2].

Prodrug Metabolism Hepatic Activation Molybdenum Hydroxylase

Detiviciclovir's Unique 6-Deoxyguanosine Structure Enables Enhanced Intestinal Absorption

The core value proposition of detiviciclovir lies in its rational design as a 6-deoxyguanosine analog prodrug. The active metabolite, tiviciclovir (AM188), is an acyclic guanosine analog with limited intestinal absorption, similar to acyclovir and ganciclovir [1]. Detiviciclovir was synthesized specifically to overcome this limitation [1][2]. Its structure, lacking the 6-oxygen group, improves its physicochemical properties for enhanced passive diffusion across the intestinal epithelium compared to its parent compound AM188 [3].

Oral Bioavailability Guanosine Analog Nucleoside Transporter

Detiviciclovir's Negligible Biliary Excretion Supports Hepatic Activation Studies

In an isolated perfused rat liver (IPL) model, the cumulative biliary excretion of detiviciclovir (AM365) over a 120-minute period was measured at approximately 0.21% of the administered bolus dose, representing 0.36% of the total amount cleared by the liver [1]. This negligible biliary excretion confirms that the liver's primary role in processing detiviciclovir is metabolic conversion to AM188 rather than direct elimination, validating its use in hepatic disposition studies.

Hepatic Clearance Biliary Excretion Isolated Perfused Rat Liver

Detiviciclovir's Discontinued Clinical Development for HBV Defines Its Research Context

Detiviciclovir (AM365) was advanced to Phase II clinical trials for the treatment of chronic hepatitis B virus (HBV) infection in Australia, where it was ultimately discontinued [1][2]. This specific clinical history contrasts with other nucleoside analogs like entecavir and tenofovir, which are approved first-line therapies for chronic HBV [3]. While these approved drugs target HBV polymerase directly, detiviciclovir's development was halted, making it a tool for investigating a specific prodrug strategy that did not reach the market.

Hepatitis B Virus Clinical Development Antiviral Therapy

High Estimated Aqueous Solubility Suggests Formulation Advantages Over Less Soluble Analogs

Detiviciclovir has an estimated aqueous solubility of approximately 28,310 mg/L at 25°C, based on its estimated Log Kow of -1.45 . This is significantly higher than the reported aqueous solubility of ganciclovir, which is approximately 4,300 mg/L [1], and valacyclovir hydrochloride, which is approximately 10,000 mg/L [2]. This high predicted solubility suggests potential advantages in formulation development, particularly for liquid dosage forms or high-concentration solutions for in vivo studies.

Physicochemical Properties Solubility Formulation Science

Optimal Research & Industrial Applications for Detiviciclovir (AM365) Based on Its Differentiated Profile


Investigating Non-Esterase Prodrug Activation Pathways in Hepatic Models

Detiviciclovir serves as a model compound to study prodrug activation by hepatic molybdenum hydroxylases, a pathway distinct from the esterase-dependent activation of many common antiviral prodrugs [1]. Researchers can utilize the isolated perfused rat liver (IPL) model, where detiviciclovir is efficiently converted to its sole metabolite, AM188, with negligible biliary excretion [2]. This provides a clean system for investigating the role of aldehyde oxidase and xanthine oxidase in drug metabolism [1].

Comparative Studies of Acyclic Guanosine Analog Prodrugs for Improved Oral Bioavailability

Detiviciclovir's design as a 6-deoxyguanosine analog specifically to overcome the poor intestinal absorption of its parent compound, tiviciclovir (AM188), makes it a valuable comparator in oral bioavailability studies [1][3]. Researchers can directly compare the pharmacokinetic properties of detiviciclovir, valacyclovir (an L-valyl ester prodrug of acyclovir), and other nucleoside prodrugs to elucidate structure-activity relationships governing intestinal absorption [4].

Formulation Development Leveraging High Predicted Aqueous Solubility

With an estimated aqueous solubility of ~28,310 mg/L, detiviciclovir is predicted to be significantly more soluble than related antivirals like ganciclovir (~4,300 mg/L) and valacyclovir hydrochloride (~10,000 mg/L) . This property makes it a candidate for formulation studies requiring high-concentration aqueous solutions, such as those for intravenous or oral liquid dosage forms, or for in vivo studies where high doses are needed .

Investigating the Pharmacology and Transport of Tiviciclovir (AM188)

Detiviciclovir is the primary prodrug used to deliver tiviciclovir (AM188), an antiviral guanosine analog with a reported IC50 of 12 nM against HBV . Since AM188 has limited oral absorption, detiviciclovir is an essential tool for in vivo studies of AM188's pharmacology, including its renal secretion mechanisms, which involve organic anion and cation transport systems [5].

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